7-[2-(1H-imidazol-4-yl)ethyl]-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Overview
Description
7-[2-(1H-imidazol-4-yl)ethyl]-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that features an imidazole ring, a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(1H-imidazol-4-yl)ethyl]-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the imidazole ring, the construction of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core, and the introduction of the methylsulfanyl group. Common reagents used in these reactions include various amines, aldehydes, and sulfur-containing compounds. The reaction conditions often involve heating, the use of catalysts, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions. The choice of solvents, catalysts, and purification methods would be tailored to ensure the efficient production of high-purity material .
Chemical Reactions Analysis
Types of Reactions
7-[2-(1H-imidazol-4-yl)ethyl]-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring and the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely, but often involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving imidazole-containing compounds.
Medicine: Potential therapeutic applications due to its unique structural features and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 7-[2-(1H-imidazol-4-yl)ethyl]-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, affecting biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Imidazole-containing compounds: Such as histidine and histamine, which have similar structural features.
Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one derivatives: Other derivatives with different substituents on the core structure.
Uniqueness
7-[2-(1H-imidazol-4-yl)ethyl]-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is unique due to the combination of its imidazole ring, pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core, and methylsulfanyl group.
Properties
IUPAC Name |
11-[2-(1H-imidazol-5-yl)ethyl]-4-methylsulfanyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7OS/c1-23-14-18-13-16-7-10-11(21(13)19-14)3-5-20(12(10)22)4-2-9-6-15-8-17-9/h3,5-8H,2,4H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJURZZEAYPTJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CCC4=CN=CN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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